molecular formula C28H26N2O10 B057124 Balanol CAS No. 167937-47-5

Balanol

Cat. No.: B057124
CAS No.: 167937-47-5
M. Wt: 550.5 g/mol
InChI Key: XYUFCXJZFZPEJD-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Balanol is a fungal metabolite produced by the fungus Verticillium balanoides . It has gained significant attention due to its potential as a protein kinase C inhibitor . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . It also acts as a non-selective ATP-competitive inhibitor of protein kinases A, G, and C (AGC family kinases) and G protein-coupled receptor kinases (GRKs), with modest selectivity for the GRK2 family members, GRK2 and GRK3 .

Mode of Action

This compound binds in a similar manner to ATP, acting as a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC) .

Biochemical Pathways

The biosynthetic pathway of this compound has been revealed through overexpression of the cluster-situated regulator gene blnR in the Chinese herb fungus Tolypocladium ophioglossoides . BlnR positively regulates this compound biosynthesis through binding to all promoters of bln gene members, including its own promoter .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PKA and PKC. This inhibition is linked to the control of cell growth and differentiation, and the dysregulation of these kinases is associated with numerous human diseases of signal transduction, including cancer .

Action Environment

It’s worth noting that the production of this compound can be optimized through statistical optimization based on response surface methodology .

Biochemical Analysis

Biochemical Properties

Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Balanol can be synthesized through a series of chemical reactions involving the coupling of benzophenone, hexahydroazepane, and 4-hydroxybenzoyl moieties. The benzophenone and hexahydroazepane moieties are connected via an ester linkage, while the azepane and benzoyl moieties are connected through an amide linkage . The synthetic route involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.

Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions using the fungus Tolypocladium ophioglossoides. The production can be enhanced through the overexpression of the cluster-situated regulator gene blnR, which positively regulates this compound biosynthesis . The optimized medium and fermentation conditions can lead to gram-level production of this compound .

Chemical Reactions Analysis

Types of Reactions: Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the molecular structure of this compound to enhance its binding affinity and selectivity for specific protein kinases.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.

Major Products: The major products formed from the chemical reactions of this compound include its analogs and derivatives, which are designed to improve its pharmacological properties and selectivity for specific kinases .

Properties

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318143
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63590-19-2
Record name (-)-Balanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balanol
Reactant of Route 2
Balanol
Reactant of Route 3
Reactant of Route 3
Balanol
Reactant of Route 4
Reactant of Route 4
Balanol
Reactant of Route 5
Reactant of Route 5
Balanol
Reactant of Route 6
Balanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.